Phenyl(pyridin-2-yl)methanol

asymmetric synthesis biocatalysis chiral alcohol

Procure phenyl(pyridin-2-yl)methanol (CAS 14159-57-0) as a compendial Carbinoxamine Impurity B reference standard for ANDA submissions and QC batch release—the 2‑pyridyl scaffold is mandatory for regulatory traceability and validated analytical methods. Its intramolecular hydrogen‑bond donor capacity enables metal‑free nitroarene reductions, while the (S)-enantiomer (>99% ee via biocatalysis) serves as the chiral intermediate for bepotastine besilate. Accept no substitutes: 3‑ or 4‑pyridyl isomers differ in melting point and retention time, invalidating pharmacopeial methods.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 14159-57-0
Cat. No. B192787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(pyridin-2-yl)methanol
CAS14159-57-0
Synonyms2-​Pyridinemethanol, α-​phenyl-
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=N2)O
InChIInChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H
InChIKeyUYESUYBXKHPUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(pyridin-2-yl)methanol (CAS 14159-57-0): A Strategic Chiral Scaffold for Asymmetric Synthesis and Impurity Control


Phenyl(pyridin-2-yl)methanol (CAS 14159-57-0) is a diarylmethanol derivative comprising a phenyl group and a pyridin-2-yl group linked via a secondary alcohol moiety, with a molecular weight of 185.22 g/mol and a predicted pKa of 12.67±0.20 . This N,O-bidentate heteroaromatic scaffold serves as a critical chiral building block in medicinal chemistry and a designated pharmaceutical impurity reference standard for Carbinoxamine . The compound exhibits a melting point of 83-84°C and is soluble in methanol, with a predicted density of 1.155±0.06 g/cm³ . Its structural features enable distinct reactivity profiles, including metal-free hydrogen donor capacity and utility in asymmetric biocatalytic reductions yielding enantiomerically pure forms for analgesic and antihistaminic drug synthesis .

Why Phenyl(pyridin-2-yl)methanol Cannot Be Arbitrarily Substituted with Positional Isomers or Simpler Analogs


Substituting phenyl(pyridin-2-yl)methanol with positional isomers (e.g., pyridin-3-yl or pyridin-4-yl analogs) or structurally simpler diarylmethanols (e.g., diphenylmethanol) fundamentally alters key physicochemical and functional properties that govern both synthetic utility and analytical reliability. The pyridine nitrogen at the 2-position confers distinct reactivity, including metal-free hydrogen donor capability via intramolecular hydrogen bonding and chelation-assisted stereocontrol in asymmetric transformations, which is absent in the 3- and 4-pyridyl positional isomers [1]. Furthermore, the compound's specific melting point (83-84°C) differs markedly from its positional analogs—phenyl(pyridin-3-yl)methanol melts at 65-69°C and phenyl(pyridin-4-yl)methanol melts at 120°C—making substitution problematic for solid-state formulation and analytical method validation [2]. In regulated pharmaceutical contexts, phenyl(pyridin-2-yl)methanol is a compendial impurity standard for Carbinoxamine; substituting it with an analog would invalidate regulatory traceability and analytical method performance [3].

Quantitative Differentiation of Phenyl(pyridin-2-yl)methanol: Head-to-Head and Cross-Study Comparative Evidence


Biocatalytic Asymmetric Reduction: Gram-Scale Enantioselectivity Differentiating (S)-Enantiomer Production Across Microbial Strains

Phenyl(pyridin-2-yl)methanol exhibits high enantioselectivity in biocatalytic asymmetric reduction, with performance varying significantly across microbial strains. Using Lactobacillus paracasei BD101 as biocatalyst, (S)-phenyl(pyridin-2-yl)methanol was produced with >99% enantiomeric excess (ee) and 93% yield, yielding 5.857 g of enantiomerically pure product in 52 hours . In a separate study employing Leuconostoc pseudomesenteroides N13 under optimized conditions (pH 6, 29 °C, 53 h, 153 rpm), the same (S)-enantiomer was obtained with 99% ee, 99% conversion, and 98% isolated yield (11.79 g from 11.9 g substrate) on a high gram scale [1]. Both biocatalytic systems significantly outperform earlier small-scale methods and demonstrate the compound's amenability to green, cost-effective enantioselective production.

asymmetric synthesis biocatalysis chiral alcohol

Metal-Free Reduction Reagent: Distinctive Hydrogen Donor Reactivity Relative to Non-Pyridyl Analogs

Phenyl(pyridin-2-yl)methanol functions as a hydrogen donor in the metal-free reduction of nitro aromatic compounds, a reactivity profile that is critically dependent on the pyridine nitrogen at the 2-position. In the presence of methyl acrylate as an aza-Michael acceptor, the compound enables a domino process involving reduction and conjugate addition to form β-amino esters in one pot [1]. This purely thermal reactivity is facilitated by intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen, which lowers the activation barrier for hydride transfer [1]. In contrast, diphenylmethanol (benzhydrol), which lacks the pyridine nitrogen, does not exhibit this metal-free hydrogen donor capacity under comparable thermal conditions, requiring transition metal catalysts or strong hydride sources for analogous reductions [2].

metal-free reduction nitroarene reduction domino reaction

Regulatory Impurity Application: Defined Compendial Role as Carbinoxamine Impurity B

Phenyl(pyridin-2-yl)methanol is officially designated as Carbinoxamine Impurity B, a fully characterized reference standard supplied with detailed characterization data compliant with regulatory guidelines [1][2]. This compound is used for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of Carbinoxamine, including support for Abbreviated New Drug Applications (ANDA) [1]. While positional isomers such as phenyl(pyridin-3-yl)methanol (CAS 6270-47-9) and phenyl(pyridin-4-yl)methanol (CAS 33974-27-5) are structurally similar, they are not recognized as Carbinoxamine impurities in regulatory pharmacopeias and lack the validated characterization data required for traceability in ANDA submissions [3].

pharmaceutical impurity reference standard analytical method validation

Enantiomer Purity Procurement Risk: The Critical Need for Defined (R)- vs (S)- and Racemic Specifications

Phenyl(pyridin-2-yl)methanol exists in three distinct commercial forms: the racemic mixture (±), the (S)-enantiomer, and the (R)-enantiomer, each with different procurement specifications and application profiles. The racemic mixture (CAS 14159-57-0) is typically supplied at 98% purity and is suitable for general intermediate synthesis and impurity standard applications . The (S)-enantiomer, produced via biocatalytic reduction with >99% ee, is the pharmacologically active stereoisomer for analgesic applications and the specific precursor for bepotastine besilate synthesis [1][2]. Substituting racemic material for enantiopure (S)-enantiomer would reduce pharmacological activity by up to 50% and introduce the potentially inactive or antagonistic (R)-enantiomer as an impurity. Furthermore, lipase-catalyzed kinetic resolution of pyridyl(phenyl)methanols using Candida antarctica lipase B mutants (W104C, W104S, W104T) has demonstrated that enantioselectivity can be rationally tuned, enabling selective access to either enantiomer with high ee [3].

chiral purity enantiomer specification procurement quality control

Melting Point and Solid-State Differentiation vs. Positional Isomers for Formulation and Analytical Method Development

Phenyl(pyridin-2-yl)methanol exhibits a melting point of 83-84°C (hexane/chloroform), which differs substantially from its positional isomers . Phenyl(pyridin-3-yl)methanol (CAS 6270-47-9) melts at 65-69°C, representing a ~15-19°C lower melting point . Phenyl(pyridin-4-yl)methanol (CAS 33974-27-5) melts at 120°C, representing a ~36°C higher melting point [1]. These melting point differences arise from variations in intermolecular hydrogen bonding networks and crystal packing driven by the position of the pyridine nitrogen. In formulation development, these differences directly impact solid-state stability, milling behavior, and compatibility with excipients. In analytical method development for impurity profiling, the distinct melting points serve as orthogonal identification markers in HPLC-UV and DSC analyses, enabling unambiguous discrimination of the 2-pyridyl isomer from potential isomeric contaminants .

solid-state characterization formulation development analytical method validation

Green Synthesis Advantage: Biocatalytic vs. Chemocatalytic Asymmetric Reduction

The asymmetric reduction of phenyl(pyridin-2-yl)methanone to enantiopure phenyl(pyridin-2-yl)methanol via whole-cell biocatalysis represents a greener, more sustainable alternative to traditional chemocatalytic asymmetric hydrogenation. The L. pseudomesenteroides N13 biocatalytic system operates under mild conditions (29 °C, aqueous buffer, pH 6, atmospheric pressure) without requiring high-pressure hydrogen gas, precious metal catalysts (e.g., Ru, Rh, Ir), or organic solvents [1]. In contrast, chemocatalytic asymmetric hydrogenation of aryl heteroaryl ketones typically employs Ru-BINAP or related transition metal complexes under pressurized hydrogen (10-50 bar) in organic solvents, generating metal waste streams and requiring catalyst recovery steps [2]. The biocatalytic process achieved 99% conversion, 99% ee, and 98% isolated yield at 11.79 g scale, demonstrating that green biocatalytic methods are now scalable and competitive with chemocatalytic approaches [1].

green chemistry biocatalysis asymmetric reduction sustainability

High-Value Application Scenarios for Phenyl(pyridin-2-yl)methanol Based on Quantified Differentiation


Chiral Building Block for (S)-Enantiomer-Dependent Analgesic and Antihistaminic Drug Synthesis

The (S)-enantiomer of phenyl(pyridin-2-yl)methanol, produced with >99% ee via biocatalytic reduction using L. pseudomesenteroides N13 (98% yield, 11.79 g scale) or L. paracasei BD101 (93% yield, 5.857 g scale), serves as a critical chiral intermediate for analgesics and as the core scaffold for bepotastine besilate synthesis [1]. The high enantiomeric purity is essential for pharmacological activity; racemic material would require additional chiral resolution steps, increasing cost and reducing overall yield. This application is directly supported by the quantitative enantioselectivity data presented in Evidence Item 1 and the enantiomer specification requirements outlined in Evidence Item 4.

Regulatory Reference Standard for Carbinoxamine Impurity Profiling and ANDA Submission

As Carbinoxamine Impurity B, phenyl(pyridin-2-yl)methanol is a fully characterized compendial reference standard used for analytical method development, method validation (AMV), and Quality Control (QC) in the manufacture of Carbinoxamine maleate [2]. Its use is mandated for impurity profiling in ANDA submissions and commercial production batches. Substituting the 3-pyridyl or 4-pyridyl isomers would invalidate regulatory traceability and analytical method performance, as these isomers have different retention times and melting points (Evidence Item 5). This scenario is directly supported by the regulatory differentiation evidence in Evidence Item 3.

Metal-Free Reagent for Domino Reduction-Conjugate Addition Cascades in Heterocyclic Synthesis

Phenyl(pyridin-2-yl)methanol functions as a hydrogen donor in metal-free nitroarene reduction, enabling one-pot domino processes that yield β-amino esters when combined with methyl acrylate as an aza-Michael acceptor [3]. This reactivity is unique to the 2-pyridyl isomer due to intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen. Diphenylmethanol and other non-pyridyl diarylmethanols lack this metal-free hydrogen donor capacity. This scenario is directly supported by the class-level inference evidence in Evidence Item 2.

Green Chemistry Biocatalytic Production for Sustainable Pharmaceutical Intermediate Supply

The whole-cell biocatalytic asymmetric reduction of phenyl(pyridin-2-yl)methanone to (S)-phenyl(pyridin-2-yl)methanol using L. pseudomesenteroides N13 operates under mild conditions (29 °C, aqueous buffer, pH 6, atmospheric pressure), eliminating the need for transition metal catalysts, high-pressure hydrogen, and organic solvents required in traditional chemocatalytic asymmetric hydrogenation [1]. With 99% conversion, 99% ee, and 98% isolated yield on a gram scale, this green synthesis route is now industrially viable and offers a sustainable alternative for pharmaceutical intermediate procurement. This scenario is directly supported by the green synthesis comparison in Evidence Item 6.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl(pyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.